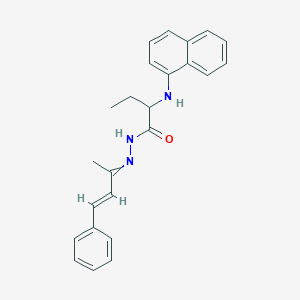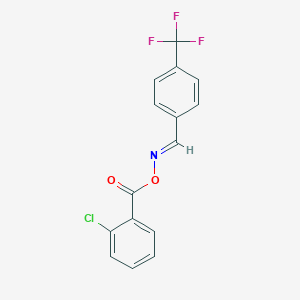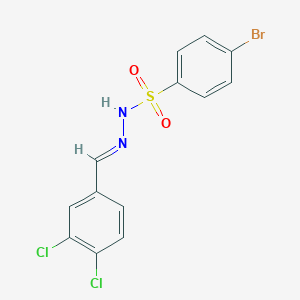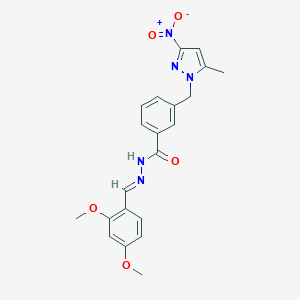![molecular formula C18H21N3O2 B449146 2-[(4-METHOXYPHENYL)AMINO]-N'-(1-PHENYLETHYLIDENE)PROPANEHYDRAZIDE](/img/structure/B449146.png)
2-[(4-METHOXYPHENYL)AMINO]-N'-(1-PHENYLETHYLIDENE)PROPANEHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-METHOXYPHENYL)AMINO]-N’-(1-PHENYLETHYLIDENE)PROPANEHYDRAZIDE is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group, an amino group, and a phenylethylidene group attached to a propanehydrazide backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHOXYPHENYL)AMINO]-N’-(1-PHENYLETHYLIDENE)PROPANEHYDRAZIDE typically involves the reaction of 4-methoxyaniline with 1-phenylethylidenehydrazine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for efficiency and cost-effectiveness, incorporating advanced techniques such as continuous flow reactors and automated monitoring systems to maintain consistent quality and output .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-METHOXYPHENYL)AMINO]-N’-(1-PHENYLETHYLIDENE)PROPANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-[(4-METHOXYPHENYL)AMINO]-N’-(1-PHENYLETHYLIDENE)PROPANEHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of 2-[(4-METHOXYPHENYL)AMINO]-N’-(1-PHENYLETHYLIDENE)PROPANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer research, the compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways and molecular markers .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-methoxyanilino)methyl]phenol
- 2-(anilinomethyl)phenol
Uniqueness
Compared to these similar compounds, 2-[(4-METHOXYPHENYL)AMINO]-N’-(1-PHENYLETHYLIDENE)PROPANEHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and phenylethylidene groups contribute to its enhanced stability and reactivity, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C18H21N3O2 |
|---|---|
Peso molecular |
311.4g/mol |
Nombre IUPAC |
2-(4-methoxyanilino)-N-(1-phenylethylideneamino)propanamide |
InChI |
InChI=1S/C18H21N3O2/c1-13(15-7-5-4-6-8-15)20-21-18(22)14(2)19-16-9-11-17(23-3)12-10-16/h4-12,14,19H,1-3H3,(H,21,22) |
Clave InChI |
HEAZJCMOIWSLNC-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NN=C(C)C1=CC=CC=C1)NC2=CC=C(C=C2)OC |
SMILES canónico |
CC(C(=O)NN=C(C)C1=CC=CC=C1)NC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-propylphenoxy)acetamide](/img/structure/B449067.png)
![3-(4-methoxyphenyl)-N-[4-(phenyldiazenyl)phenyl]acrylamide](/img/structure/B449068.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B449069.png)
![2-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]ACETAMIDE](/img/structure/B449070.png)
![N-[4-(benzyloxy)benzylidene]-4-methyl-1-piperazinamine](/img/structure/B449071.png)



![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N'-[3-({2-nitrophenoxy}methyl)-4-methoxybenzylidene]-2-furohydrazide](/img/structure/B449080.png)
![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B449081.png)
![2-[[5-(anilinomethyl)-4-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-9-anthrylmethyleneamino]acetamide](/img/structure/B449082.png)

![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B449092.png)
![N'-(3-hydroxybenzylidene)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B449095.png)
